6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride
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Overview
Description
6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the methyl group at the 6-position.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
4,7-dihydro-1H-pyrazolo[3,4-b]pyridine: A reduced form of the compound with different electronic properties.
Uniqueness
6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 6-position enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c1-4-2-6(11)5-3-8-10-7(5)9-4;/h2-3H,1H3,(H2,8,9,10,11);1H |
InChI Key |
PFULTONDRWPJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NN=C2.Cl |
Origin of Product |
United States |
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